Ethyl 4-aminobenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-aminobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline). Another method involves the condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 4-aminobenzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 4-aminobenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 3-aminobenzofuran-2-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Thiophene derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring, resulting in different electronic and reactivity profiles.
Furan-3-carboxylates: These compounds have similar carboxylate functionality but lack the benzene ring, affecting their stability and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 4-amino-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2,12H2,1H3 |
InChI Key |
OFJRVZIXZLYNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=CC=CC(=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.